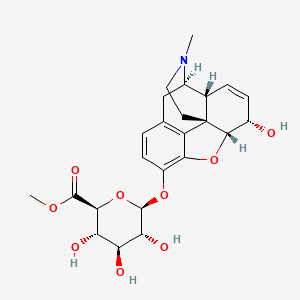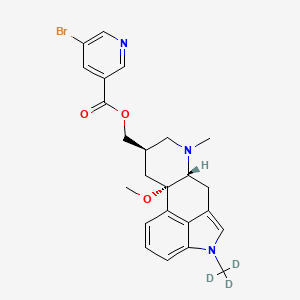
Nicergoline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicergoline-d3 is a deuterated form of Nicergoline, an ergot derivative used primarily for its vasodilatory properties. It is commonly employed in the treatment of cerebrovascular disorders, such as dementia and migraines of vascular origin . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nicergoline due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicergoline-d3 involves the incorporation of deuterium atoms into the Nicergoline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the Nicergoline structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the deuterated compound.
Chemical Reactions Analysis
Types of Reactions
Nicergoline-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Nicergoline-d3 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some applications include:
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of this compound in biological systems.
Metabolic Pathway Analysis: Studying the metabolic transformations of this compound in the body.
Drug Interaction Studies: Examining the interactions of this compound with other drugs and compounds.
Neuroprotective Research: Exploring the neuroprotective effects of this compound in models of neurodegenerative diseases.
Mechanism of Action
Nicergoline-d3 exerts its effects primarily through the inhibition of postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition leads to vasodilation and increased blood flow. Additionally, this compound enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, promotes metabolic activity, and has neurotrophic and antioxidant properties .
Comparison with Similar Compounds
Nicergoline-d3 is compared with other ergot derivatives, such as:
Ergotamine: Used for migraine treatment but associated with cardiac fibrosis.
Methysergide: Another ergot derivative with similar vasodilatory properties but different safety profiles.
Pergolide: Used in Parkinson’s disease treatment but with different receptor affinities.
This compound is unique due to its stable isotope labeling, which makes it particularly valuable for pharmacokinetic and metabolic studies. Unlike some other ergot derivatives, this compound does not exhibit significant adverse effects such as cardiac fibrosis .
Properties
Molecular Formula |
C24H26BrN3O3 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-7-methyl-4-(trideuteriomethyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i1D3 |
InChI Key |
YSEXMKHXIOCEJA-VHTLWHJUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C2C[C@@H]3[C@](C[C@H](CN3C)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
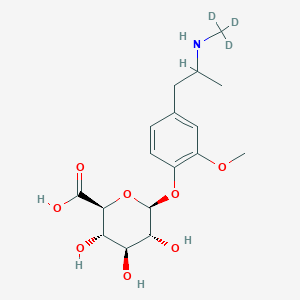
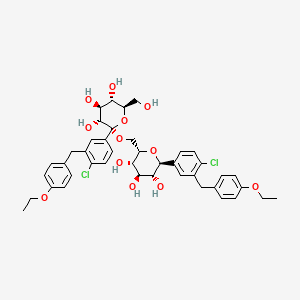
![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
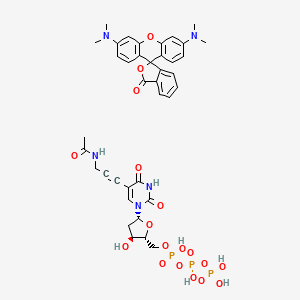
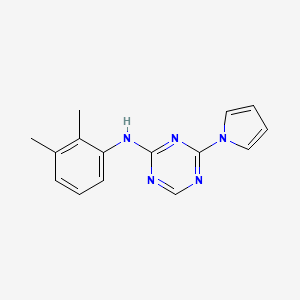
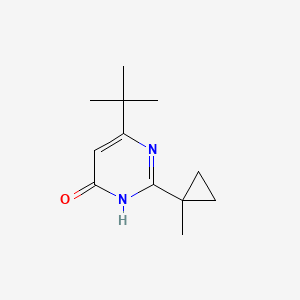
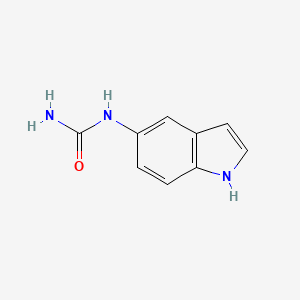
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)

